molecular formula C15H17NO2 B11787234 2-(2,2-Dimethylpent-4-EN-1-YL)isoindoline-1,3-dione

2-(2,2-Dimethylpent-4-EN-1-YL)isoindoline-1,3-dione

Cat. No.: B11787234
M. Wt: 243.30 g/mol
InChI Key: CLJVUWRWJZJMTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs under solventless conditions, making it an environmentally friendly process . The reaction conditions often include simple heating and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different properties and applications depending on their chemical structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione include other isoindoline derivatives such as:

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions with biological targets such as the dopamine receptor D2. This specificity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-(2,2-dimethylpent-4-enyl)isoindole-1,3-dione

InChI

InChI=1S/C15H17NO2/c1-4-9-15(2,3)10-16-13(17)11-7-5-6-8-12(11)14(16)18/h4-8H,1,9-10H2,2-3H3

InChI Key

CLJVUWRWJZJMTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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